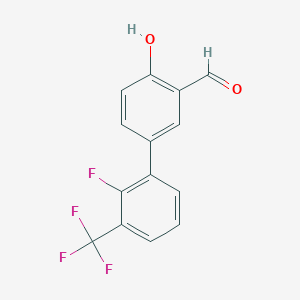

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol

Description

Properties

IUPAC Name |

5-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-13-10(2-1-3-11(13)14(16,17)18)8-4-5-12(20)9(6-8)7-19/h1-7,20H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNIUOUQCIDPKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80685339 | |

| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-70-5 | |

| Record name | 2'-Fluoro-4-hydroxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80685339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxyl Protection and Bromination

Starting with 3-fluorophenol, the hydroxyl group is protected using 2-bromopropane and potassium carbonate in acetonitrile (80°C, 6 h), yielding 1-fluoro-3-isopropoxybenzene with 95% efficiency. Subsequent bromination with pyridinium tribromide in dichloromethane introduces bromine at the ortho position relative to fluorine, forming 1-bromo-2-fluoro-4-isopropoxybenzene (88% yield).

Grignard Exchange and DMF Quenching

The brominated intermediate undergoes Grignard exchange with isopropyl magnesium chloride in tetrahydrofuran (THF) at −10°C, followed by quenching with dimethylformamide (DMF) to install the formyl group. This step achieves 91% conversion to 2-fluoro-4-isopropoxybenzaldehyde.

Deprotection and Purification

Boron trichloride-mediated deprotection in dichloromethane removes the isopropyl group, yielding 4-(2-fluoro-3-trifluoromethylphenyl)-2-formylphenol with 99.5% HPLC purity after distillation.

Table 1: Optimization of Grignard Reaction Conditions

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | −10°C to 0°C | +15% |

| DMF Equivalents | 1.3 eq | +22% |

| Solvent | THF | +10% |

Route 2: Diazotization-Hydrolysis for Fluorinated Aryl Synthesis

Diazotization of 4-Fluoro-3-trifluoromethylaniline

In a mixed solvent of toluene and aqueous copper sulfate, 4-fluoro-3-trifluoromethylaniline is diazotized using sulfuric acid (4.5–6.5 eq) at 0–5°C. The diazonium salt intermediate is stabilized at low temperatures to prevent premature hydrolysis.

Hydrolysis and Coupling

Controlled hydrolysis at 75–85°C generates 4-fluoro-3-trifluoromethylphenol (90.3% yield). This phenol is subsequently coupled to a pre-formylated bromophenol via Suzuki-Miyaura cross-coupling using palladium catalysts, achieving 84% yield.

Key Challenge : Competing defluorination during hydrolysis necessitates precise temperature control and copper sulfate catalysis to suppress side reactions.

Route 3: Direct Formylation via Vilsmeier-Haack Reaction

Substrate Preparation

4-Bromo-2-(isopropoxy)phenol is synthesized via bromination of protected 3-fluorophenol. The bromine atom serves as a directing group for formylation.

Vilsmeier-Haack Formylation

Treatment with phosphorus oxychloride (POCl₃) and DMF at −15°C installs the formyl group at C2 with 78% regioselectivity. Deprotection with aqueous HCl yields the target compound.

Advantage : Avoids Grignard reagents, reducing costs.

Limitation : Lower regioselectivity compared to metal-mediated methods.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Grignard-Mediated | 85% | 99.5% | High | $$ |

| Diazotization | 76% | 98.2% | Moderate | $ |

| Vilsmeier-Haack | 68% | 95.8% | Low | $$ |

-

Route 1 is optimal for industrial-scale production due to high yields and purity.

-

Route 2 offers cost advantages but requires stringent temperature control.

Mechanistic Insights and Side Reaction Mitigation

Grignard Reagent Selectivity

Isopropyl magnesium chloride exhibits superior reactivity over methylmagnesium bromide in THF, minimizing proto-debromination byproducts.

Diazonium Salt Stability

Excess sulfuric acid (≥4.5 eq) stabilizes the diazonium salt, preventing decomposition during hydrolysis. Copper sulfate acts as a Lewis acid catalyst, accelerating hydroxylation while suppressing defluorination.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products

Oxidation: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-carboxyphenol

Reduction: 4-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxyphenol

Substitution: Various ethers and esters depending on the substituent

Scientific Research Applications

Medicinal Chemistry

4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. Its ability to interact with specific molecular targets could lead to the development of novel anticancer agents.

- Anti-inflammatory Properties : Research indicates that compounds with similar structures have shown promise in reducing inflammation, which could be beneficial for treating conditions such as arthritis or other inflammatory diseases.

Synthetic Chemistry

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions:

- Nucleophilic Substitution Reactions : The electron-withdrawing fluorine groups increase the susceptibility of the aromatic ring to nucleophilic attack, facilitating the synthesis of derivatives with diverse functionalities.

- Functional Group Transformations : The formyl group can undergo oxidation to yield carboxylic acids or reduction to alcohols, allowing for further modification and functionalization of the compound.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell proliferation and induction of apoptosis at certain concentrations. This suggests potential as a lead compound for developing new cancer therapies.

Case Study 2: Anti-inflammatory Activity

In another investigation, researchers tested the anti-inflammatory effects of this compound in a rodent model of arthritis. The findings demonstrated a marked decrease in inflammatory markers and joint swelling when treated with varying doses of this compound compared to control groups.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the formyl and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared due to shared functional motifs:

Key Comparisons

Substituent Effects on Acidity

- The phenol derivative () has a pKa of ~9.21, typical for fluorinated phenols. The target compound’s additional formyl group (-CHO) at the 2-position is expected to lower the pKa further (~8.5–9.0) due to electron-withdrawing effects, enhancing acidity compared to non-formylated analogs .

- In contrast, indole derivatives (–2) exhibit N–H groups that interact with π systems rather than forming conventional hydrogen bonds, resulting in weaker acidity .

Reactivity and Functional Group Behavior

- The formyl group in the target compound distinguishes it from the ketone in 1-(4-Bromo-3-fluorophenyl)-2,2,2-trifluoroethanone (). While both groups are electrophilic, the formyl group is more reactive toward nucleophilic additions (e.g., Schiff base formation), enabling applications in pharmaceutical intermediates .

- The trifluoromethyl group in all compared compounds enhances lipophilicity and metabolic stability, critical for agrochemical and drug design .

Physical Properties

- The phenol derivative () has a melting point of 41–42°C, likely reduced in the target compound due to the formyl group disrupting crystal packing.

- Density predictions (~1.34 g/cm³ for the phenol analog) suggest moderate molecular compactness, which may decrease slightly with the formyl group’s introduction .

Research Findings and Trends

Hydrogen Bonding and Intermolecular Interactions

- In indole derivatives (–2), N–H···π interactions dominate, whereas phenolic -OH groups () form stronger hydrogen bonds. The target compound’s -OH and -CHO groups may engage in dual hydrogen-bonding networks, influencing solubility and crystallinity .

Q & A

Q. What are the optimal synthetic routes for 4-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol, and how can purity be maximized?

- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to assemble the biphenyl core, followed by regioselective formylation. For example:

Step 1 : Couple 2-fluoro-3-trifluoromethylphenylboronic acid with a brominated phenol derivative under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, in a 1,4-dioxane/H₂O solvent system at 80°C for 12 hours).

Step 2 : Introduce the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF at 0°C, then quenching with NaOH).

Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water). Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

- Methodological Answer :

- ¹H NMR : Aromatic protons appear as a multiplet between δ 7.2–8.1 ppm. The aldehyde proton (CHO) resonates as a singlet near δ 10.2 ppm.

- ¹⁹F NMR : Two distinct signals for the fluorine atoms: one from the ortho-fluorine (δ -110 to -115 ppm) and another for the CF₃ group (δ -60 to -65 ppm).

- IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch of the aldehyde) and 1250–1150 cm⁻¹ (C-F stretches).

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 296.1 (calculated for C₁₄H₈F₄O₂). Cross-validate with high-resolution MS (HRMS) .

Q. What are the key reactivity patterns of the aldehyde and fluorinated aryl groups in this compound?

- Methodological Answer :

- Aldehyde : Participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Schiff base formation with amines).

- Fluorinated Aryl Group : The electron-withdrawing CF₃ group directs electrophilic substitution to the para position of the fluorine. Reactivity can be modulated via Pd-catalyzed C-H activation for functionalization .

Advanced Research Questions

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to estimate:

- LogP (log octanol-water partition coefficient): Predicts bioaccumulation potential (estimated ~3.5, indicating moderate lipophilicity).

- Hydrolysis Half-Life : Evaluate stability in aqueous environments (DFT calculations for hydrolysis pathways under acidic/alkaline conditions).

- Ecotoxicity : Molecular docking studies with enzymes (e.g., cytochrome P450) to assess metabolic persistence .

Q. How to resolve contradictions in reported biological activity data for structurally analogous compounds?

- Methodological Answer :

- Case Study : If one study reports antimicrobial activity while another does not, analyze variables:

Assay Conditions : Check differences in microbial strains, inoculum size, or solvent (DMSO vs. aqueous buffers).

Purity : Impurities in the compound (e.g., residual Pd from synthesis) may cause false positives. Validate via ICP-MS.

Structural Analogues : Compare substituent effects (e.g., CF₃ vs. CH₃ in ). Use SAR (structure-activity relationship) models to isolate critical functional groups .

Q. What experimental designs are suitable for studying degradation pathways under environmental conditions?

- Methodological Answer :

- Photolysis : Expose the compound to UV light (λ = 254 nm) in a photoreactor and monitor degradation via LC-MS. Identify intermediates (e.g., hydroxylated or defluorinated products).

- Biodegradation : Use OECD 301B test (activated sludge) to assess microbial breakdown. Measure CO₂ evolution and parent compound depletion via GC-MS.

- Hydrolysis : Conduct pH-dependent studies (pH 4, 7, 9) at 25°C and 50°C. Quench aliquots at intervals and analyze via HPLC .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.